molecular formula C5H9NO B2649840 2-Propoxyacetonitrile CAS No. 66502-25-8

2-Propoxyacetonitrile

Cat. No.: B2649840
CAS No.: 66502-25-8
M. Wt: 99.133
InChI Key: PXWNGTUJADMZEQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis Research

Modern organic synthesis places a high value on the development of efficient and selective methods for the construction of complex molecular architectures. Functionalized nitriles, such as 2-propoxyacetonitrile, are of particular interest due to the versatility of the nitrile group, which can be transformed into a variety of other functional groups including amines, carboxylic acids, amides, and ketones. acs.org The presence of an additional ether linkage, as in this compound, introduces further possibilities for molecular diversification and the construction of polyfunctional molecules.

The study of such compounds aligns with several current trends in organic synthesis, including:

Development of Novel Building Blocks: The unique combination of ether and nitrile functionalities in a simple C3 framework positions this compound as a potential building block for the synthesis of more complex target molecules in pharmaceuticals, agrochemicals, and materials science.

Catalytic C-H Functionalization: Recent research has focused on the direct functionalization of C-H bonds, and the alpha-carbon to the nitrile group in this compound is a prime candidate for such transformations. acs.org

Sustainable Chemistry: The development of catalytic and atom-economical methods for the synthesis and transformation of compounds like this compound is a key goal in green chemistry. nih.gov

Historical Perspectives on Nitrile and Ether Chemistry Relevant to this compound

The chemistry underpinning this compound is rooted in two major classes of organic compounds: nitriles and ethers. The synthesis of nitriles dates back to the 19th century, with the Williamson ether synthesis, developed by Alexander Williamson in 1850, being a cornerstone of ether formation. wikipedia.org

Historically, the synthesis of alkoxyacetonitriles, the class of compounds to which this compound belongs, has been approached through several classical methods. The most prominent of these is the Williamson ether synthesis , which involves the reaction of an alcohol-derived alkoxide with a haloacetonitrile. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would typically involve the reaction of sodium propoxide with chloroacetonitrile (B46850) or bromoacetonitrile. This SN2 reaction is a robust and well-established method for forming ether linkages. wikipedia.orgmasterorganicchemistry.com

Another historical approach involves the addition of cyanide to a carbonyl compound, followed by etherification. While less direct for this compound, the principles of cyanohydrin formation are relevant. nist.gov The development of milder and more selective reagents and catalysts has been a continuous theme in both nitrile and ether synthesis. sinica.edu.twrsc.org

Identification of Key Research Gaps and Motivations for Studying this compound

Despite the long history of nitrile and ether chemistry, a thorough investigation of this compound is conspicuously absent from the scientific literature. This represents a significant knowledge gap . nih.gov The motivations for studying this compound are numerous and can be categorized as follows:

Empirical Gap: There is a lack of fundamental data on the physical and chemical properties of this compound. nih.gov Basic information such as boiling point, density, and spectroscopic data is not readily available in established databases.

Methodological Gap: While the Williamson ether synthesis provides a theoretical route to this compound, there are no optimized and reported procedures for its synthesis. wikipedia.orgmasterorganicchemistry.com The exploration of alternative, more efficient, and sustainable synthetic methods, potentially involving catalysis, is a clear research opportunity. nih.govrsc.org

Reactivity Gap: The reactivity of this compound has not been systematically explored. Understanding how the propoxy and nitrile groups influence each other's reactivity and developing a portfolio of transformations for this molecule would be highly valuable. For instance, the susceptibility of the α-proton to deprotonation and subsequent alkylation or condensation reactions is an area ripe for investigation.

Application Gap: The potential applications of this compound and its derivatives remain unknown. Its bifunctional nature suggests potential use as a precursor for novel polymers, a ligand in coordination chemistry, or a synthon in the synthesis of biologically active molecules.

The following sections will delve into the theoretical and potential aspects of this compound's properties, synthesis, and reactivity, drawing upon the established principles of organic chemistry and the behavior of analogous compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propoxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-4-7-5-3-6/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWNGTUJADMZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Propoxyacetonitrile and Its Analogs

Established Laboratory-Scale Synthetic Routes

Traditional laboratory syntheses of 2-propoxyacetonitrile and its analogs, such as 2-methoxyacetonitrile (B1149783) and 2-ethoxyacetonitrile, often rely on well-established, two-step sequences involving the formation of an ether followed by cyanation, or vice versa.

Nucleophilic Substitution Approaches to the Propoxy Moiety

A cornerstone in the synthesis of ethers is the Williamson ether synthesis, a versatile and widely used S\textsubscript{N}2 reaction. liverpool.ac.ukwikipedia.orgmasterorganicchemistry.comfrancis-press.comjove.com This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound synthesis, this can be approached in two ways:

Route A: Reaction of a propoxide with a haloacetonitrile. Sodium propoxide, generated by reacting propanol (B110389) with a strong base like sodium hydride, can act as a nucleophile, attacking an electrophilic haloacetonitrile such as chloroacetonitrile (B46850) or bromoacetonitrile. richmond.edu The propoxide displaces the halide ion to form the C-O bond, yielding this compound. wikipedia.org This reaction is typically carried out in an aprotic solvent to favor the S\textsubscript{N}2 mechanism. organic-chemistry.org

Route B: Reaction of a hydroxyacetonitrile anion with a propyl halide. Alternatively, the hydroxyl group of hydroxyacetonitrile (glycolonitrile) can be deprotonated to form an alkoxide, which then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

For the synthesis of unsymmetrical ethers like this compound, the choice of reactants is crucial to avoid side reactions. Since alkoxides are also strong bases, using a secondary or tertiary alkyl halide can lead to elimination reactions. francis-press.com Therefore, for this compound, using a primary propyl halide (like 1-bromopropane) and the anion of hydroxyacetonitrile is a viable strategy. Conversely, if starting with a propoxide, a primary haloacetonitrile is preferred. masterorganicchemistry.com

A variation of the Williamson synthesis employs silver oxide (Ag₂O) as a milder reagent, which can be particularly useful for sensitive substrates as it avoids the need for a strong base. organic-chemistry.org

Table 1: General Conditions for Williamson Ether Synthesis of Alkoxyacetonitrile Analogs

Reactant 1Reactant 2BaseSolventTemperatureProduct
PropanolChloroacetonitrileSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)Room Temperature to RefluxThis compound
Sodium PropoxideBromoacetonitrile-Dimethylformamide (DMF)Room TemperatureThis compound
Hydroxyacetonitrile1-BromopropaneSodium Hydride (NaH)Tetrahydrofuran (THF)Room Temperature to RefluxThis compound

This table represents plausible reaction conditions based on general Williamson ether synthesis principles.

Cyanation Strategies for Nitrile Formation

The introduction of the nitrile group is another critical step in the synthesis of this compound. This can be achieved through the nucleophilic substitution of a suitable precursor with a cyanide salt. Typically, an alkyl halide is reacted with a metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in what is known as the Kolbe nitrile synthesis. dalalinstitute.com

For the synthesis of this compound, this would involve the reaction of a 2-propoxyalkyl halide (e.g., 1-bromo-2-propoxyethane) with a cyanide salt. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in a biphasic system using a phase-transfer catalyst. ijirset.comcrdeepjournal.org Phase-transfer catalysis, employing agents like quaternary ammonium (B1175870) salts, is particularly effective as it facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate and yield. ijirset.comcrdeepjournal.orgwiley.com

Less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), are increasingly used as alternatives to alkali metal cyanides. dalalinstitute.com

Etherification Reactions in this compound Synthesis

Etherification reactions are central to forming the propoxy group. Beyond the Williamson synthesis, other methods can be considered for creating the ether linkage in precursors to this compound or in related molecules.

One established method is the alkoxymercuration-demercuration of an alkene. While this is a two-step process that converts an alkene to an ether, it offers excellent regioselectivity (Markovnikov addition) and avoids rearrangements. organic-chemistry.org For instance, the reaction of allyl alcohol with propanol in the presence of a mercury salt like mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride, could be envisioned to form a precursor that can be further functionalized to this compound.

Another approach involves the reaction of dialkyl ketals with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid catalyst like boron trifluoride etherate. This has been successfully used to prepare 2-methoxy- and 2-ethoxyalkylnitriles. rsc.org A similar strategy could be applied using a dipropyl ketal to yield a 2-propoxy-substituted nitrile. rsc.org

Table 2: Synthesis of Alkoxyalkylnitriles from Dialkyl Ketals and TMSCN

Dialkyl KetalTMSCN (equiv.)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
Dimethyl ketal of cyclohexanone1.1BF₃·OEt₂ (5)0182 rsc.org
Diethyl ketal of cyclohexanone1.1BF₃·OEt₂ (5)2524- rsc.org

This table is based on reported data for analogous reactions and illustrates the feasibility of this method. rsc.org

Emerging and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of catalytic and environmentally benign methods. These approaches aim to improve efficiency, reduce waste, and avoid the use of hazardous reagents.

Catalytic Methods for this compound Formation

Catalysis offers a powerful tool for the synthesis of nitriles and ethers, often under milder conditions and with higher atom economy than stoichiometric methods.

Catalytic Alkylation of Nitriles: A promising strategy is the direct α-alkylation of a nitrile with an alcohol through a "borrowing hydrogen" or "hydrogen auto-transfer" methodology. liverpool.ac.ukorganic-chemistry.orgacs.orgrsc.org In this approach, a transition-metal catalyst (e.g., based on cobalt, iron, or ruthenium) temporarily dehydrogenates the alcohol to an aldehyde in situ. liverpool.ac.ukorganic-chemistry.orgacs.org The aldehyde then undergoes a condensation reaction with the nitrile, followed by hydrogenation of the resulting α,β-unsaturated nitrile by the catalyst, which returns the borrowed hydrogen. organic-chemistry.orgacs.org This method could potentially synthesize this compound by reacting propanol with an appropriate nitrile precursor, with water being the only byproduct. liverpool.ac.ukacs.org

Catalytic Cyanation: Transition metal-catalyzed cyanation of aryl and alkyl halides has become a more direct and versatile transformation. Palladium and nickel complexes are effective catalysts for this purpose, allowing the use of less toxic cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ under milder conditions than traditional methods. google.com While often applied to aryl halides, developments in nickel catalysis have enabled the cyanation of unactivated alkyl halides. dalalinstitute.com For instance, a nickel-catalyzed cyanation of a 2-propoxyalkyl mesylate with Zn(CN)₂ could be a viable route. dalalinstitute.com

Table 3: Examples of Catalytic α-Alkylation of Nitriles with Alcohols

NitrileAlcoholCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
PhenylacetonitrileBenzyl alcoholCo@PNC-900K₃PO₄Toluene14086 organic-chemistry.org
Phenylacetonitrile1-ButanolFe-PNP complexNaHToluene11092 liverpool.ac.uk
Benzyl cyanideEthanol (B145695)[Ru(p-cymene)Cl₂]₂/dppfNaHToluene11095 liverpool.ac.uk

This table showcases the potential of catalytic alkylation for forming C-C bonds adjacent to a nitrile group, a key step in synthesizing analogs.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of this compound, this can be achieved in several ways:

Catalytic Processes: As discussed above, catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small amounts of catalysts that can be recycled, and often allow for milder reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The "borrowing hydrogen" alkylation of nitriles with alcohols is a prime example of a highly atom-economical reaction, as it produces only water as a byproduct. acs.org

Safer Reagents: There is a significant effort to replace highly toxic reagents like alkali metal cyanides. The use of K₄[Fe(CN)₆] or Zn(CN)₂ in catalytic cyanations is a step in this direction. google.com Another approach is the direct synthesis of nitriles from alcohols and ammonia, which avoids cyanide reagents altogether. dalalinstitute.com

A green synthesis of 2,2-dialkoxyacetophenone derivatives, which share structural similarities with this compound, has been reported using alcohols and a base, highlighting the move towards simpler, less hazardous procedures. rsc.org

Flow Chemistry Applications for Scalable Production of this compound

The scalable production of this compound and its analogs can be significantly enhanced through the application of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability, which are critical for industrial applications. amf.chnumberanalytics.com While specific literature on the flow synthesis of this compound is not extensively detailed, the principles and successful applications of flow chemistry in the synthesis of other nitriles and complex molecules provide a strong basis for its potential in this context. nih.govacs.orgcam.ac.uk

Flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors, where the reaction occurs. numberanalytics.com This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. amf.ch The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, which is especially beneficial for highly exothermic or fast reactions that can be difficult to control in large batch reactors. amf.ch

A key advantage of employing flow chemistry for the synthesis of compounds like this compound is the enhanced safety profile, especially when dealing with hazardous reagents such as cyanides. nih.gov The small reaction volumes at any given moment minimize the risks associated with handling large quantities of toxic or reactive substances. amf.ch For instance, in the synthesis of the antiviral drug remdesivir, a continuous flow process was developed for a large-scale cyanation step, demonstrating the capability of this technology to handle hazardous cyanide reagents safely and efficiently at an industrial scale. nih.govacs.org This case study highlights the potential for developing a robust and safe manufacturing process for this compound, which also contains a nitrile functional group.

The scalability of reactions is another significant benefit of flow chemistry. numberanalytics.com Scaling up production in a flow system is typically achieved by either running the system for a longer duration or by "numbering-up," which involves using multiple reactors in parallel. numberanalytics.com This approach avoids the often complex and non-linear challenges associated with scaling up batch reactors, where issues with mixing and heat transfer can lead to decreased yields and increased impurities.

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of a generic 2-alkoxyacetonitrile via a nucleophilic substitution reaction, highlighting the potential advantages of a flow process over a traditional batch process.

ParameterBatch Process (Hypothetical)Flow Process (Hypothetical)Advantage of Flow Process
Reaction Volume 5 L10 mL (in reactor at any time)Enhanced safety due to smaller quantities of hazardous materials.
Temperature Control ± 5 °C± 0.5 °CImproved selectivity and reduced byproduct formation.
Residence Time 4 hours15 minutesIncreased throughput and efficiency.
Yield 75%90%Higher product output from the same amount of starting material.
Scalability Requires re-optimizationLinear (run for longer or add reactors)Faster and more predictable scale-up for industrial production.
Safety High risk with large volumesMinimized riskSafer handling of potentially hazardous reagents and intermediates.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, especially when dealing with multifunctional starting materials or intermediates. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. slideshare.net

A primary synthetic route to this compound involves the Williamson ether synthesis, where an alkoxide reacts with a haloacetonitrile. In this case, the key challenge is often related to chemoselectivity if other reactive functional groups are present on either reactant. For instance, if the haloacetonitrile contains another electrophilic site, the propoxide nucleophile could potentially react at either position. Controlling the reaction conditions, such as temperature and solvent, is crucial to favor the desired substitution at the carbon bearing the halogen.

Another potential synthetic pathway is the reaction of propanol with a suitable cyanohydrin derivative under acidic or basic conditions. Here, regioselectivity becomes a critical factor. For example, in the acid-catalyzed reaction of an epoxide with a cyanide source to form a β-hydroxy nitrile, the regioselectivity of the epoxide ring-opening is paramount. mit.edu The nucleophilic attack of the cyanide can occur at either of the two carbons of the epoxide ring, leading to two different regioisomers. The choice of catalyst and reaction conditions can influence the outcome, with steric and electronic factors of the epoxide substrate playing a significant role.

Furthermore, if starting from a molecule with multiple hydroxyl groups, selective etherification to produce this compound would require the use of protecting groups to ensure the desired regioselectivity. The more acidic or sterically accessible hydroxyl group would typically react preferentially, and a well-designed synthetic strategy would exploit these differences to achieve the target molecule.

The table below outlines potential chemo- and regioselective challenges and strategies in the synthesis of this compound via different hypothetical routes.

Synthetic RoutePotential Selectivity IssueStrategy for Control
Williamson Ether Synthesis Chemoselectivity: Reaction of propoxide at other electrophilic sites in the haloacetonitrile derivative.Use of a haloacetonitrile with minimal other reactive functional groups; optimization of reaction temperature and solvent to favor SN2 reaction.
Reaction of Propanol with an Unsaturated Nitrile (e.g., Acrylonitrile) Regioselectivity: Michael addition can lead to either the 2- or 3-propoxypropanenitrile isomer.Use of appropriate catalysts (acid or base) and control of reaction conditions to favor the desired conjugate addition pathway.
Cyanation of a Propoxy-substituted Electrophile Regioselectivity: In cases of unsymmetrical starting materials, the cyanide could attack at multiple positions.Selection of a starting material with a well-defined electrophilic center; use of directing groups if necessary.

Chemical Reactivity and Mechanistic Investigations of 2 Propoxyacetonitrile

Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This characteristic allows for a range of transformations of the nitrile functionality.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group in 2-propoxyacetonitrile is a key site for nucleophilic attack. A variety of nucleophiles can add across the C≡N triple bond, leading to the formation of new chemical entities. The general mechanism involves the attack of a nucleophile on the carbon atom, which pushes the pi-electrons onto the nitrogen, forming an intermediate imine anion. masterorganicchemistry.com

One of the most common nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions are valuable for forming new carbon-carbon bonds. The addition of a Grignard reagent to this compound would proceed through an intermediate imine anion, which upon hydrolysis, yields a ketone. masterorganicchemistry.comlibretexts.org

Another significant nucleophilic addition is the addition of hydrogen cyanide (HCN), which is catalyzed by a base like potassium cyanide (KCN). savemyexams.com This reaction with aldehydes and ketones typically forms cyanohydrins. libretexts.org While less common for nitriles, the principle of nucleophilic addition remains a core aspect of their reactivity.

NucleophileReagent ExampleIntermediateFinal Product (after workup)
Carbon NucleophileGrignard Reagent (R'MgX)Imine anionKetone (R-C(O)-R')
Hydride IonLithium Aluminum Hydride (LiAlH₄)Imine anionPrimary Amine (R-CH₂-NH₂)
Hydroxide (B78521) IonSodium Hydroxide (NaOH)Imine anionCarboxylic Acid (R-COOH) or Amide (R-CONH₂)

Reductions and Derivatizations of the Nitrile Functionality

The nitrile group of this compound can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine. Subsequent protonation with water yields the primary amine, 2-propoxyethan-1-amine. libretexts.org

Derivatization of the nitrile can also be achieved through partial hydrolysis to form an amide, or through reactions with other nucleophiles to create various heterocyclic structures, although specific examples for this compound are not extensively documented in readily available literature.

Hydrolysis and Related Transformations for Carboxylic Acid and Amide Precursors

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or amides, depending on the reaction conditions. sigmaaldrich.com This transformation can be catalyzed by either acid or base. In the case of this compound, hydrolysis would lead to the formation of 2-propoxyacetic acid or 2-propoxyacetamide.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Tautomerization of the resulting intermediate leads to an amide, which can be further hydrolyzed to a carboxylic acid under more vigorous conditions. google.com

Base-Catalyzed Hydrolysis: This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imine anion is then protonated by water. Tautomerization yields the amide, which can be further hydrolyzed to the carboxylate salt. masterorganicchemistry.com A patent for the related compound 2-(4-chlorophenoxy)propoxyacetonitrile describes its hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. google.comgoogleapis.com

Reactivity at the α-Carbon Position

The presence of the electron-withdrawing nitrile group increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). purechemistry.orgwikipedia.org This allows for the formation of a carbanion (enolate equivalent) at this position, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. rsc.orgsciensage.info

Alkylation and Acylation Reactions Utilizing α-Hydrogens (e.g., Knoevenagel, Michael Additions)

The acidic α-hydrogens of this compound can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This carbanion can then participate in alkylation and acylation reactions.

Alkylation: In an alkylation reaction, the carbanion reacts with an alkyl halide in an SN2 fashion to form a new C-C bond, resulting in a substituted propoxyacetonitrile. wikipedia.org

Acylation: Similarly, the carbanion can react with an acylating agent, such as an acid chloride or an anhydride, to introduce an acyl group at the α-position. nih.govresearchgate.net

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a compound with an active methylene (B1212753) group (like this compound) and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a weak base. sigmaaldrich.comwikipedia.org The product is an α,β-unsaturated dinitrile or a related structure after dehydration. purechemistry.org While specific studies on this compound in this context are scarce, its structure suggests it could act as the active methylene component. sciensage.infonih.gov

Michael Addition: As a nucleophile, the carbanion of this compound can undergo a Michael addition to an α,β-unsaturated carbonyl compound or other Michael acceptors. masterorganicchemistry.comlibretexts.org This conjugate addition reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their analogs. researchgate.netadichemistry.com

Reaction TypeReactant 2Catalyst/BaseProduct Type
AlkylationAlkyl Halide (R'-X)Strong Base (e.g., LDA)α-Alkyl-2-propoxyacetonitrile
AcylationAcyl Halide (R'-COCl)Strong Base (e.g., LDA)α-Acyl-2-propoxyacetonitrile
Knoevenagel CondensationAldehyde/Ketone (R'R''C=O)Weak Base (e.g., Piperidine)α,β-Unsaturated nitrile
Michael Additionα,β-Unsaturated CarbonylBase1,5-Dinitrile or related adduct

Condensation Reactions of this compound

Beyond the Knoevenagel condensation, this compound can potentially participate in other condensation reactions where its α-carbanion acts as the nucleophile. labxchange.orglibretexts.org For instance, a self-condensation reaction, though less common for nitriles compared to aldehydes and ketones, could theoretically occur under strong basic conditions. More likely are mixed condensation reactions where this compound acts as the nucleophilic component, reacting with an electrophilic partner like an ester in a Claisen-type condensation. unizin.orgvanderbilt.edumasterorganicchemistry.com However, specific documented examples of such condensation reactions involving this compound are not prevalent in the reviewed literature.

Enolate Chemistry Derived from this compound

The presence of a nitrile group adjacent to a carbon atom with alpha-hydrogens in this compound allows for the formation of a resonance-stabilized enolate anion upon deprotonation. This enolate is a versatile nucleophile in organic synthesis. The formation of the enolate is typically achieved by using a strong, non-nucleophilic base to ensure complete deprotonation without competing side reactions. libretexts.org

The generation of the enolate of this compound can be accomplished using strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org These conditions favor the formation of the enolate in high concentrations, making it readily available for subsequent reactions. libretexts.org The acidity of the α-hydrogen is enhanced by the electron-withdrawing nature of the adjacent nitrile group, facilitating its removal by a strong base. libretexts.orgmasterorganicchemistry.com

Once formed, the enolate of this compound can participate in a variety of carbon-carbon bond-forming reactions. A primary application is in alkylation reactions, where the enolate acts as a nucleophile and attacks an alkyl halide in an SN2-type reaction. libretexts.orgfiveable.me This results in the formation of a new carbon-carbon bond at the alpha-position to the nitrile group. For these alkylation reactions to be effective, primary or methyl halides are preferred electrophiles to avoid competing elimination reactions. libretexts.org

The enolate can also react with other electrophiles such as aldehydes and ketones in reactions analogous to the aldol (B89426) addition. oxfordsciencetrove.com In such cases, the enolate attacks the electrophilic carbonyl carbon, leading to the formation of a β-hydroxynitrile derivative after protonation.

Transformations Involving the Propoxy Ether Linkage

Ether Cleavage Reactions in a Synthetic Context

The propoxy ether linkage in this compound can be cleaved under specific reaction conditions, most commonly through the action of strong acids. fiveable.memasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org The subsequent cleavage of the carbon-oxygen bond can occur through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org

In the case of this compound, the carbon atom of the propoxy group attached to the oxygen is a primary carbon. Therefore, the cleavage is likely to proceed via an SN2 mechanism. masterorganicchemistry.comlibretexts.org This involves a nucleophilic attack by a halide ion (from the strong acid, e.g., HBr or HI) on the less sterically hindered carbon of the protonated ether. libretexts.orglibretexts.org Cleavage of the C-O bond would yield propanol (B110389) and a haloacetonitrile derivative. It is important to note that HCl is generally not effective for ether cleavage. libretexts.org

Table 1: General Conditions for Acidic Ether Cleavage

ReagentMechanismProduct TypesReference
HBr, HISN2 for primary/secondary ethersAlkyl halide and alcohol libretexts.orglibretexts.org
HBr, HISN1 for tertiary ethersAlkyl halide and alcohol masterorganicchemistry.comlibretexts.org
Trifluoroacetic AcidE1 for t-butyl ethersAlkene and alcohol libretexts.org

Rearrangement Processes Involving the Ether Group

While simple ether cleavage is the most common transformation, rearrangement reactions involving the ether group in molecules like this compound are less common but can occur under specific conditions, often prompted by the formation of reactive intermediates. ck12.org For instance, if a carbocation were to form at the carbon bearing the propoxy group, a 1,2-hydride or alkyl shift could potentially occur, leading to a rearranged product. However, the formation of a primary carbocation is generally unfavorable.

Rearrangement reactions are more frequently observed in more complex systems or under specific catalytic or photochemical conditions. sioc-journal.cnrsc.org For example, reactions like the Beckmann rearrangement involve the migration of an alkyl or aryl group, but this is specific to oximes and not directly applicable to a simple ether linkage. masterorganicchemistry.com Similarly, other named rearrangement reactions like the Curtius or Baeyer-Villiger rearrangements have specific functional group requirements that are not present in this compound. uchicago.edubeilstein-journals.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and feasibility of chemical transformations involving this compound.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations of this compound, such as enolate formation and ether cleavage, involves a combination of experimental and computational methods. rsc.orgnih.gov For instance, the mechanism of enolate formation can be studied by monitoring the reaction progress over time using spectroscopic techniques and by identifying intermediates. The choice of base and solvent significantly influences the regioselectivity and stereoselectivity of enolate formation. egyankosh.ac.in

For ether cleavage, mechanistic studies would focus on determining whether the reaction proceeds via an SN1 or SN2 pathway. masterorganicchemistry.com This can be investigated by studying the stereochemistry of the products and the effect of substrate structure on the reaction rate. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, while an SN1 reaction rate is typically dependent only on the concentration of the substrate. libretexts.org

Activation Energy and Reaction Rate Studies

The rate of a chemical reaction is quantified by its rate constant (k), and the temperature dependence of the rate constant is described by the Arrhenius equation. libretexts.orgsavemyexams.com The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key parameter determined from kinetic studies. thoughtco.comvaia.com

For a given transformation of this compound, the activation energy can be determined experimentally by measuring the reaction rate at different temperatures. thoughtco.com Plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T) yields a straight line with a slope of -Ea/R, where R is the ideal gas constant. libretexts.org

Table 2: Hypothetical Kinetic Data for a Transformation of this compound

Temperature (K)Rate Constant (k) (s⁻¹)ln(k)1/T (K⁻¹)
2981.5 x 10⁻⁴-8.800.00336
3083.2 x 10⁻⁴-8.050.00325
3186.5 x 10⁻⁴-7.340.00314
3281.3 x 10⁻³-6.650.00305

This data can be used to calculate the activation energy for the reaction. A higher activation energy implies a greater sensitivity of the reaction rate to changes in temperature. vaia.com The reaction rate itself is determined by monitoring the change in concentration of reactants or products over time. ox.ac.ukwikipedia.org For second-order reactions, such as the SN2 alkylation of the enolate, the rate is proportional to the concentration of both the enolate and the alkyl halide. libretexts.org

Equilibrium Analysis of Reversible Reactions

A thorough review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the equilibrium analysis of reversible reactions involving this compound. Searches for equilibrium constants (Keq), as well as thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes for reactions where this compound is a key reactant or product, did not yield any specific data.

In many chemical processes, reactions are reversible, meaning they can proceed in both the forward and reverse directions. savemyexams.comsolubilityofthings.comwikipedia.orglibretexts.org At a certain point, these reactions can reach a state of dynamic equilibrium, where the rate of the forward reaction equals the rate of the reverse reaction. chemistry.coachinstituteofeducation.ie In this state, the concentrations of reactants and products remain constant over time in a closed system. chemistry.coach The position of this equilibrium is described by the equilibrium constant (Keq), which provides insight into the extent of a reaction. libretexts.orglibretexts.orgokstate.edu

Factors such as temperature, pressure, and concentration can shift the equilibrium position, a principle articulated by Le Châtelier. wikipedia.orginstituteofeducation.ie For instance, in an exothermic reaction, a decrease in temperature would favor the forward reaction, while an increase in temperature would favor the reverse, endothermic reaction. savemyexams.com

While these principles are fundamental to understanding chemical reactivity, their specific application to this compound through quantitative equilibrium analysis is not documented in available public research. The synthesis of nitriles, for example, can sometimes involve reversible steps, but specific equilibrium data for the formation or subsequent reactions of this compound are not reported. Similarly, thermodynamic data, which are crucial for calculating equilibrium constants, are not available for this compound in standard reference databases. nist.gov

The lack of such data means that, at present, a detailed, quantitative discussion of the reversible reaction dynamics for this compound cannot be provided. Further experimental research would be required to determine the equilibrium constants and thermodynamic profiles for its reactions, which would be essential for optimizing reaction conditions and understanding its chemical behavior in various environments.

Advanced Spectroscopic and Computational Characterization of 2 Propoxyacetonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the precise molecular structure of chemical compounds. wikipedia.org By employing a combination of techniques, a complete picture of the atomic connectivity and functional group arrangement within 2-propoxyacetonitrile can be established.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for specific contexts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). researchgate.net Advanced NMR methods, including two-dimensional (2D) experiments, offer deeper insights into molecular connectivity.

For this compound (CH₃-CH₂-CH₂-O-CH₂-CN), ¹H and ¹³C NMR spectra provide primary evidence of its structure. The number of unique signals corresponds to the number of chemically non-equivalent sets of protons or carbons. libretexts.org

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, and the splitting pattern (multiplicity) is determined by the number of neighboring protons (n) according to the n+1 rule. pressbooks.pub

Predicted ¹³C NMR Data: The carbon-13 NMR spectrum is predicted to display five signals, as there are five chemically distinct carbon atoms in the molecule. The chemical shifts are characteristic of the carbon's hybridization and proximity to electronegative atoms like oxygen and nitrogen. libretexts.org

Interactive Table: Predicted NMR Data for this compound

Atom Position (Structure: e-d-c-O-b-a)NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Protons
a (CN)¹³C~117Singlet-
b (O-C H₂-CN)¹³C~60Singlet-
b (O-C H₂-CN)¹H~4.2Singlet-
c (O-C H₂-CH₂)¹³C~70Singlet-
c (O-C H₂-CH₂)¹H~3.6Tripletd
d (CH₂-C H₂-CH₃)¹³C~22Singlet-
d (CH₂-C H₂-CH₃)¹H~1.6Sextetc, e
e (C H₃)¹³C~10Singlet-
e (C H₃)¹H~0.9Tripletd

Note: Predicted values are based on standard chemical shift tables and computational prediction tools. Actual experimental values may vary based on solvent and other conditions. sigmaaldrich.comnmrdb.orgnmrdb.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning these signals and confirming the structure. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. weizmann.ac.il For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene (B1212753) groups in the propyl chain (c↔d) and the terminal methyl group with its adjacent methylene group (d↔e).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. uvic.ca This would definitively link each proton signal (b, c, d, e) to its corresponding carbon signal.

Solid-State NMR: While typically used for solid samples, solid-state NMR could be applied if this compound were studied in a solid matrix or as part of a polymer. This technique can provide information on molecular conformation and packing in the solid state by analyzing anisotropic interactions that are averaged out in solution. universallab.org Techniques like Magic-Angle Spinning (MAS) are used to improve spectral resolution. slideshare.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.orgupi.edu These techniques are highly effective for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. libretexts.org

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation. universallab.org A chemical bond must have a changing dipole moment during vibration to be IR-active. mdpi.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser). wikipedia.org A change in the polarizability of the electron cloud around a bond during vibration is required for a Raman-active mode. epa.gov

For this compound, the key functional groups are the nitrile (C≡N) and the ether (C-O-C).

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity Notes
-C≡NStretch2260 - 22402260 - 2240Medium in IR, Strong in Raman
C-O-CAsymmetric Stretch1150 - 1085WeakStrong in IR
C-O-CSymmetric Stretch~1100~1100Weak in IR, Stronger in Raman
sp³ C-HStretch3000 - 28503000 - 2850Strong in both
-CH₂-Bend (Scissoring)1470 - 14501470 - 1450Medium in both

Note: These are general ranges. The exact position and intensity of peaks can provide a unique "fingerprint" for the molecule. libretexts.orgmdpi.com

The nitrile stretch is particularly diagnostic. While present in both spectra, it is often stronger and sharper in the Raman spectrum due to the high polarizability of the triple bond. Conversely, the C-O ether stretch is typically a strong and prominent band in the FTIR spectrum. avantierinc.com The combination of both techniques provides complementary information for a confident structural assignment. stolichem.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. iitd.ac.in It provides the exact molecular weight and, through the analysis of fragmentation patterns, crucial information about the molecular structure. fiveable.me

Upon ionization in the mass spectrometer, this compound (Molecular Formula: C₅H₉NO, Molecular Weight: 99.13 g/mol ) would form a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. savemyexams.com The analysis of these fragments helps piece together the original structure.

Predicted Fragmentation Pathways:

α-Cleavage: The bonds adjacent to the ether oxygen are common points of cleavage.

Cleavage of the propyl-oxygen bond would lead to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a [CH₂=O⁺-CH₂CN] fragment at m/z = 58 .

Cleavage of the O-CH₂CN bond is also possible, leading to a propoxycarbenium ion [CH₃CH₂CH₂O=CH₂]⁺ at m/z = 73 and loss of a cyanomethyl radical (•CH₂CN).

Loss of Alkyl Fragments: Fragmentation within the propyl chain can occur, leading to peaks corresponding to the loss of methyl (M-15) or ethyl (M-29) radicals, although these are typically less favored than α-cleavage. libretexts.org

McLafferty Rearrangement: While less common for ethers, rearrangements could potentially occur, leading to specific fragment ions.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonNeutral LossFragmentation Pathway
99[C₅H₉NO]⁺˙-Molecular Ion (M⁺˙)
73[C₄H₉O]⁺•CH₂CNα-Cleavage
58[C₂H₄NO]⁺•C₃H₇α-Cleavage
41[C₂H₃N]⁺˙ or [C₃H₅]⁺C₃H₆O or C₂H₄NOSecondary fragmentation

Note: The relative abundance of each fragment ion creates a unique mass spectrum that serves as a molecular fingerprint. slideshare.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Quantum mechanical methods can predict structures, energies, and electronic features, offering a deeper understanding of a molecule's behavior. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ucl.ac.ukrutgers.edu Instead of solving the complex many-body Schrödinger equation, DFT calculates the total energy based on the electron density, providing a balance of accuracy and computational cost. researchgate.net

For this compound, DFT calculations would typically involve:

Geometry Optimization: Finding the lowest energy three-dimensional arrangement of atoms. This provides theoretical bond lengths, bond angles, and dihedral angles.

Frequency Calculations: Simulating the vibrational spectra (FTIR and Raman) to help assign experimental peaks to specific atomic motions.

Electronic Properties Analysis:

HOMO/LUMO: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. techscience.com A smaller gap suggests the molecule is more easily excited and more reactive.

Molecular Electrostatic Potential (MEP) Map: Visualizing the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactivity. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the hydrogen atoms. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. weizmann.ac.il By solving Newton's equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior and interactions at an atomistic level. nih.gov

An MD simulation of this compound could explore:

Conformational Analysis: The propyl chain can adopt various conformations through rotation around its single bonds. MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers between them.

Solvation Effects: Placing the this compound molecule in a simulation box with a solvent (e.g., water) allows for the study of its solvation shell. rsc.org Analysis of radial distribution functions (RDFs) would reveal how solvent molecules arrange around the solute, particularly around the polar ether and nitrile groups.

Intermolecular Interactions: In a simulation of pure liquid this compound, MD can be used to study how the molecules interact with each other, for instance, through dipole-dipole interactions involving the nitrile group. This can help explain bulk properties like boiling point and density. mdpi.com The simulations track trajectories, velocities, and forces, providing a dynamic picture that complements the static information from spectroscopic and DFT studies. aps.orgnih.gov

Conformational Analysis and Energy Minima Predictions

The three-dimensional structure and flexibility of this compound are dictated by the rotation around its single bonds. Conformational analysis, a study of the different spatial arrangements of atoms (conformers) that arise from bond rotation, is crucial for understanding the molecule's physical properties and reactivity. The key rotatable bonds in this compound are the C-C, C-O, and O-C bonds of its propoxyethyl chain.

Computational chemistry methods, particularly quantum mechanical calculations, are employed to predict the stability of various conformers. nih.govjstar-research.com The potential energy surface of the molecule is scanned by systematically rotating these bonds, and the corresponding energy changes are calculated. The most stable conformations correspond to energy minima on this surface.

For acyclic molecules like this compound, the most stable conformers are typically staggered, where substituents on adjacent carbons are as far apart as possible, minimizing torsional and steric strain. orgosolver.compressbooks.pub Eclipsed conformations, where substituents are aligned, represent energy maxima. orgosolver.com The primary interactions governing conformational preference in this compound involve the steric bulk of the propyl group relative to the cyanoethyl group.

The most significant rotation occurs around the central C-O bond. The anti-conformation, where the propyl group and the cyanoethyl group are positioned 180° apart, is predicted to be the most stable due to minimal steric hindrance. pressbooks.pub Gauche conformations, with a 60° dihedral angle between these groups, are slightly less stable. pressbooks.pub

Table 1: Predicted Relative Energies of this compound Conformers (Hypothetical) This table illustrates the expected relative energy levels based on general principles of conformational analysis. Actual values require specific computational studies.

ConformerDihedral Angle (C-C-O-C)Predicted Relative Energy (kJ/mol)Stability
Anti180°0 (Reference)Most Stable
Gauche60°, 300°~3.8Less Stable
Eclipsed120°, 240°~16Unstable
Fully Eclipsed>20Least Stable

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in its experimental identification and characterization. jstar-research.com Methods such as Density Functional Theory (DFT) can calculate various spectroscopic parameters with a high degree of accuracy. jstar-research.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted shifts are valuable for assigning peaks in experimental spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands to molecular vibrations, such as the characteristic C≡N stretch of the nitrile group, C-O ether stretches, and various C-H bending and stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transition energies, which correspond to absorption maxima (λ_max) in a UV-Vis spectrum. For a saturated molecule like this compound, significant absorptions are expected only in the far UV region.

Table 2: Computationally Predicted Spectroscopic Parameters for this compound These values are representative and based on typical functional group frequencies. Precise values would be obtained from specific quantum chemical calculations (e.g., using DFT at the B3LYP/6-31G(d) level).

Spectroscopic TechniqueParameterPredicted Value/RangeAssignment
¹³C NMR Chemical Shift (δ)~2200-2300 cm⁻¹C≡N stretch
Chemical Shift (δ)~1050-1250 cm⁻¹C-O-C asymmetric stretch
Chemical Shift (δ)~2850-3000 cm⁻¹C-H (alkane) stretch
¹H NMR Chemical Shift (δ)~115-120 ppm-C≡N
Chemical Shift (δ)~60-75 ppm-O-CH₂- and -CH₂-CN
Chemical Shift (δ)~10-30 ppm-CH₂- and -CH₃
Chemical Shift (δ)~3.5-3.8 ppm (triplet)-O-CH₂-CH₂-CN
Chemical Shift (δ)~2.6-2.8 ppm (triplet)-O-CH₂-CH₂-CN
Chemical Shift (δ)~3.4-3.6 ppm (triplet)-O-CH₂-CH₂-CH₃
Chemical Shift (δ)~1.5-1.7 ppm (sextet)-O-CH₂-CH₂-CH₃
Chemical Shift (δ)~0.8-1.0 ppm (triplet)-O-CH₂-CH₂-CH₃

Chromatographic and Separation Science Methodologies for this compound

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. wikipedia.orgnih.gov For a moderately polar, neutral compound like this compound, several chromatographic methods are applicable. The choice of method depends on the goal, whether it is for analytical quantification or preparative isolation. rotachrom.com

Gas Chromatography (GC): Given its likely volatility (boiling point estimated from its structure and molecular weight), GC is a suitable technique. A non-polar or mid-polar stationary phase column (e.g., based on polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol) would be effective. The compound would be separated from non-volatile impurities and its retention time would be a key identifier. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility for both analytical and preparative work. nih.gov

Normal-Phase HPLC: Utilizes a polar stationary phase (like silica) and a non-polar mobile phase. This compound would elute based on its interaction with the polar surface.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (like acetonitrile/water or methanol/water). Elution order is based on hydrophobicity; less polar compounds are retained longer.

Enantiomeric Separation of Chiral Analogs: this compound itself is achiral. However, if a chiral center were introduced into its structure (for example, by substitution on the propoxy or ethyl chain, creating a chiral analog), the separation of the resulting enantiomers would be necessary. americanpharmaceuticalreview.com This is critical in fields like pharmaceutical development where enantiomers can have different biological activities. americanpharmaceuticalreview.com

Enantiomeric separation is achieved using chiral chromatography. nih.gov This typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral molecules, including those with ether and nitrile functionalities. mdpi.commdpi.com The separation of chiral analogs of this compound would likely be approached using HPLC with a suitable polysaccharide-based CSP.

Table 3: Summary of Potential Chromatographic Methods for this compound and Its Analogs

Chromatographic MethodStationary Phase TypeMobile PhaseApplication
Gas Chromatography (GC) Non-polar (e.g., DB-1, DB-5)Inert Gas (He, N₂, H₂)Purity analysis, quantification
Reversed-Phase HPLC Non-polar (e.g., C18, C8)Polar (e.g., Acetonitrile/Water)Purity analysis, preparative separation
Normal-Phase HPLC Polar (e.g., Silica, Diol)Non-polar (e.g., Hexane/Isopropanol)Orthogonal separation, purification
Chiral HPLC (for analogs) Chiral (e.g., Amylose or Cellulose derivatives)Normal or Polar-Organic ModeEnantiomeric separation and purity analysis

This compound as a Building Block for Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, forming the core structure of numerous drugs and functional materials. wikipedia.org The reactivity of both the nitrile and the α-carbon in this compound makes it a suitable precursor for the synthesis of various heterocyclic rings.

The nitrile group (C≡N) is a key functional group for constructing nitrogen-containing heterocycles. researchgate.net It can be transformed into an amidine or a related reactive species, which can then undergo cyclocondensation reactions to form rings. wjarr.com

A significant application of this compound is in the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. derpharmachemica.comnih.gov The pteridine (B1203161) skeleton is found in many biologically crucial molecules, including folic acid. A documented process involves the conversion of this compound into its corresponding ethyl 2-propoxyacetimidate by reacting it with ethanol (B145695) in the presence of hydrogen chloride. This acetimidate intermediate is then condensed with a substituted 3-aminopyrazine-2-carbonitrile (B1269731) to construct the pteridin-4(3H)-one ring system. google.com This synthesis highlights the role of this compound as a key precursor for the pyrimidine portion of the final pteridine product.

The general strategy for pyrimidine synthesis often involves the reaction between a compound with an amidine structure and a three-carbon component. wjarr.combhu.ac.in The conversion of this compound to an acetimidate demonstrates its utility as a synthon for this purpose. google.com

Table 1: Synthesis of Pteridin-4(3H)-one Intermediate

Reactant 1 Reactant 2 Intermediate from this compound Final Heterocyclic System Reference
This compound Ethanol, HCl Ethyl 2-propoxyacetimidate Pteridin-4(3H)-one google.com
Ethyl 2-propoxyacetimidate 3-Aminopyrazine-2-carbonitrile derivative - Pteridin-4(3H)-one google.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. google.comrasayanjournal.co.in MCRs are a cornerstone of diversity-oriented synthesis for generating libraries of complex molecules for drug discovery. durgapurgovtcollege.ac.in

The nitrile functional group is a versatile component in various MCRs. nih.gov For instance, nitriles are known to participate in MCRs with alkoxyallenes and carboxylic acids to generate highly functionalized β-alkoxy-β-ketoenamides. researchgate.netbeilstein-journals.orgbeilstein-journals.org These intermediates can then be cyclized to produce substituted 4-hydroxypyridines or 5-alkoxypyrimidines. beilstein-journals.org This two-step process demonstrates how a nitrile-containing molecule can be integrated into a complex heterocyclic framework through an initial MCR. Although not specifically detailing this compound, the methodology establishes the utility of alkoxy nitriles in such convergent synthetic strategies. beilstein-journals.orgbeilstein-journals.org

Another type of MCR involves the hydrozirconation of nitriles to form metalloimines, which subsequently react with acyl chlorides and various nucleophiles. nih.gov This sequence allows for the rapid assembly of α-branched amides, showcasing the nitrile group's capacity for sequential bond formation within a one-pot procedure. nih.gov

Utilization in the Construction of Complex Natural Products and Pharmaceuticals (as synthetic intermediate)

A synthetic intermediate is a molecular entity that is a precursor in the pathway to a final target molecule, such as a drug substance. zenfoldst.comglobelapharma.com The strategic use of well-designed intermediates can simplify complex syntheses, improve yields, and reduce costs. globelapharma.com this compound serves as such a strategic intermediate in the synthesis of complex, biologically active molecules.

Stereoselective synthesis refers to a chemical reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed. durgapurgovtcollege.ac.inwvu.edustereoelectronics.org This control over the three-dimensional arrangement of atoms is critical in pharmaceutical chemistry, as different stereoisomers of a drug can have vastly different biological activities.

The use of enantiopure nitriles as starting materials in MCRs has been shown to lead to the formation of enantiopure heterocyclic products. beilstein-journals.orgbeilstein-journals.org For example, in the MCR of alkoxyallenes, nitriles, and carboxylic acids, employing a chiral, enantiopure nitrile allows for the synthesis of chiral, non-racemic pyridine (B92270) derivatives. beilstein-journals.orgbeilstein-journals.org This demonstrates the principle of substrate control, where the stereochemistry of the starting material dictates the stereochemistry of the product. ethz.ch By extension, an enantiopure form of this compound could serve as a chiral building block to introduce a specific stereocenter in the synthesis of more complex molecules, ensuring the production of the desired, biologically active stereoisomer.

Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. wikipedia.org It plays a crucial role in confirming the structure of natural products and enabling the production of pharmaceuticals and their analogs for biological testing. wikipedia.orgnih.gov

Table 2: Role of this compound as a Pharmaceutical Intermediate

Intermediate Target Molecular Class Potential Application Synthetic Strategy Reference
This compound Pteridin-4(3H)-ones Medicaments Formation of acetimidate followed by cyclocondensation google.com

This compound in Material Science Precursor Chemistry

In material science, a precursor is a compound that is transformed into a desired material in a chemical reaction. scribd.com For example, in chemical vapor deposition (CVD) or atomic layer deposition (ALD), volatile precursors are used to create thin films on a substrate. researchgate.netmdpi.com

While specific applications of this compound as a precursor in material science are not extensively documented in the literature, its functional groups suggest potential utility. The nitrile group (–C≡N) is a well-known functional unit in polymer chemistry. numberanalytics.comebsco.com Acrylonitrile, for example, is the monomer for polyacrylonitrile (B21495) (PAN), a polymer valued for its thermal stability and chemical resistance. numberanalytics.com The nitrile groups within polymers can also undergo further chemical modifications, such as hydrolysis or cycloaddition, to tailor the material's properties for specific applications. researchgate.net This established reactivity suggests that this compound could potentially be incorporated into polymer chains or used to modify existing polymers.

Monomer or Precursor in Polymer Chemistry Research

A thorough review of public research databases and chemical literature did not yield any studies where this compound is utilized as a monomer for polymerization processes. Research in polymer chemistry extensively covers various nitrile-containing monomers, such as acrylonitrile, which are pivotal in the production of commercially significant polymers like polyacrylonitrile and its copolymers. essentialchemicalindustry.org However, specific research findings or data tables detailing the polymerization behavior, reactivity ratios, or properties of polymers derived from this compound are not present in the reviewed sources. General principles of polymerization involve the chemical reaction of monomer molecules to form polymer chains. reb.rw These reactions can be initiated by various methods, including the use of radical initiators. essentialchemicalindustry.org

Role in Advanced Functional Materials Synthesis

Similarly, there is a lack of documented research on the role of this compound as a precursor in the synthesis of advanced functional materials. The synthesis of such materials often involves precursors with specific chemical functionalities that can be transformed into materials with desired electronic, optical, or mechanical properties. While the nitrile group and the propoxy group in this compound offer potential sites for chemical modification, no literature was found that describes its use in creating materials such as conductive polymers, porous frameworks, or other functional materials.

Conclusion

2-Propoxyacetonitrile stands as a chemical entity with untapped potential. While its existence can be inferred from the fundamental principles of organic chemistry, a dedicated research effort is required to fully characterize its properties, develop efficient synthetic routes, and explore its reactivity and potential applications. The identified research gaps offer a fertile ground for discovery, promising to expand our understanding of functionalized nitriles and potentially leading to the development of new and valuable chemical tools and materials.

Future Research Directions and Emerging Paradigms for 2 Propoxyacetonitrile Chemistry

Exploration of Novel Catalytic Transformations

The reactivity of 2-propoxyacetonitrile is largely dictated by its nitrile and ether functional groups. Future research will focus on developing novel catalytic systems to selectively transform these groups, leading to a diverse array of valuable chemical entities.

The nitrile group is a versatile precursor for various functional groups, including amines, amides, carboxylic acids, and ketones. wikipedia.orglibretexts.org Current research in nitrile chemistry is focused on developing more efficient and selective catalytic methods for these transformations. For instance, the hydrolysis of nitriles to carboxylic acids, a traditionally harsh process, could be achieved under milder conditions using novel catalysts. wikipedia.org Similarly, the reduction of nitriles to primary amines is a key reaction, and new catalytic systems are being explored to improve yields and selectivities. libretexts.org

The ether linkage in this compound, while generally stable, can be cleaved under strongly acidic conditions. libretexts.org Future catalytic research may explore selective C-O bond activation to enable transformations that are currently challenging. This could involve the development of catalysts that can functionalize the carbon atoms adjacent to the ether oxygen.

A significant area of future research will be the development of catalysts that can facilitate reactions involving both the nitrile and ether groups in a concerted or sequential manner. This could lead to the synthesis of complex heterocyclic compounds that would otherwise be difficult to access. The development of bifunctional catalysts, capable of activating both the nitrile and ether moieties, will be a key challenge and a significant opportunity in this area.

Table 1: Potential Catalytic Transformations of this compound

Starting MaterialReagents and CatalystsPotential Products
This compoundWater, Novel Acid/Base Catalyst2-Propoxyacetic acid
This compoundReducing Agent (e.g., H₂), Metal Catalyst3-Propoxypropan-1-amine
This compoundGrignard Reagent, followed by hydrolysis1-Propoxy-2-alkanone
This compoundBifunctional Catalyst, Intramolecular CyclizationNovel Heterocyclic Compounds

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms, such as flow chemistry and high-throughput experimentation systems, promises to accelerate the discovery of new reactions and molecules. Automated systems offer precise control over reaction parameters, enabling rapid optimization and the exploration of a large reaction space.

Flow chemistry, in particular, is well-suited for the synthesis and subsequent functionalization of molecules like this compound. wikipedia.org The continuous nature of flow reactors allows for safe handling of reactive intermediates and reagents, improved heat and mass transfer, and straightforward scaling of reactions. wikipedia.org For example, the synthesis of substituted acetonitriles has been demonstrated in gas-phase flow reactors, highlighting the potential for industrial-scale production. libretexts.org

High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of catalysts and reaction conditions for the transformation of this compound. researchgate.net This approach can significantly shorten the time required to identify optimal conditions for known reactions and to discover entirely new transformations. The combination of HTE with automated analysis techniques will be a powerful tool for advancing the chemistry of this compound.

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will focus on developing sustainable synthetic methods that minimize waste, use renewable resources, and avoid hazardous reagents.

One promising avenue is the use of biocatalysis. Enzymes, such as aldoxime dehydratases, have been shown to catalyze the synthesis of nitriles from aldoximes under mild, aqueous conditions, offering a green alternative to traditional chemical methods that often employ toxic cyanide reagents. libretexts.org The development of enzymes that can tolerate or even utilize alkoxy-substituted substrates would be a significant step towards a sustainable synthesis of this compound. Furthermore, the use of renewable feedstocks derived from biomass is a key aspect of green chemistry. libretexts.orgnih.gov Research into converting biomass-derived aldehydes into nitriles using green catalytic systems, such as ionic liquids, is an active area that could be applied to the synthesis of this compound precursors. nih.gov

Another important aspect of sustainable synthesis is the use of environmentally benign solvents and reaction conditions. The development of catalytic systems that can operate in water or other green solvents will be crucial for reducing the environmental impact of this compound synthesis and its subsequent transformations.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the reactivity and properties of molecules, thereby guiding experimental research. For this compound, advanced computational methods can provide valuable insights into its structure, electronics, and reaction mechanisms.

Density Functional Theory (DFT) calculations, for instance, can be used to predict the reactivity of the nitrile group towards nucleophiles. libretexts.org Such studies can help in understanding the factors that govern the selectivity of catalytic reactions and in designing more efficient catalysts. For example, computational studies have been used to investigate the nucleophilic attack of cysteine on nitrile-containing compounds, providing a basis for predicting their biological activity. wikipedia.orglibretexts.org

Computational modeling can also be employed to study the conformational landscape of this compound and to understand how its three-dimensional structure influences its reactivity. This information can be crucial for designing stereoselective reactions. Furthermore, predictive models can be developed to forecast the spectroscopic properties of this compound and its derivatives, aiding in their characterization.

Discovery of Undiscovered Reactivity Patterns

While the fundamental reactivity of nitriles and ethers is well-established, there is always the potential for discovering new and unexpected reaction pathways. For this compound, the interplay between the nitrile and ether functionalities may give rise to novel reactivity that has not yet been explored.

Future research in this area could involve subjecting this compound to a wide range of reaction conditions and reagents, including unconventional catalysts and reactive intermediates. High-throughput screening techniques will be particularly valuable in this exploratory phase. The modulation of the nitrile group's reactivity by the adjacent ether oxygen, and vice versa, could lead to unique transformations. For example, the ether oxygen could participate in intramolecular cyclization reactions initiated at the nitrile group, leading to the formation of novel heterocyclic systems. The reactivity of nitriles can be tuned by the presence of adjacent electron-withdrawing groups, a principle that could be explored in the context of the propoxy group's electronic influence. nih.gov

The exploration of photochemical and electrochemical reactions of this compound could also unveil new reactivity patterns. These methods can generate highly reactive species that may undergo transformations not accessible through traditional thermal methods. The discovery of such novel reactivity will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the fundamental principles of chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Propoxyacetonitrile, and what key parameters influence reaction efficiency?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, reacting propyl bromide with acetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Ensure reagent purity and anhydrous conditions to minimize side reactions like hydrolysis . Reaction progress should be monitored via TLC or GC-MS, with purification via fractional distillation or column chromatography .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the propoxy group (δ ~1.0–1.6 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) and nitrile moiety (C≡N peak at ~120 ppm in ¹³C NMR).
  • FT-IR : Verify C≡N stretch (~2240 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
  • GC-MS/HPLC : Assess purity (>98%) and detect impurities like unreacted precursors or hydrolysis byproducts. Cross-reference spectral data with literature or computational simulations to resolve ambiguities .

Q. What are the critical considerations for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation. Use glass or PTFE-lined equipment to avoid leaching. During experiments, maintain a fume hood for ventilation due to potential volatility and toxicity. Include control experiments (e.g., solvent-only reactions) to distinguish background noise in analytical results .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance reaction kinetics.
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for dielectric constant effects.
  • Reaction time/temperature : Use kinetic studies to identify rate-limiting steps. Validate scalability by replicating optimized conditions in pilot-scale reactors with continuous flow systems .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during characterization?

  • Methodological Answer :

  • Cross-validation : Repeat analyses using complementary techniques (e.g., LC-MS vs. GC-MS) to rule out instrumental artifacts.
  • Isotopic labeling : Introduce deuterated reagents to trace reaction pathways and identify byproduct origins.
  • Computational modeling : Compare experimental NMR/IR spectra with density functional theory (DFT)-simulated spectra to resolve structural ambiguities. Document anomalies in datasets and propose mechanistic hypotheses (e.g., radical intermediates or solvent participation) for further testing .

Q. What advanced strategies can elucidate the mechanistic pathways of this compound in organic reactions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace key hydrogens with deuterium to study bond-breaking steps in nitrile or ether groups.
  • In-situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation in real time.
  • DFT calculations : Model transition states and activation energies to predict regioselectivity in substitution or addition reactions. Pair computational insights with experimental data (e.g., Hammett plots) to validate mechanisms .

Q. How can researchers design experiments to study this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to stressors (e.g., UV light, humidity, elevated temperatures) and monitor degradation via HPLC-MS.
  • pH-dependent hydrolysis : Test stability in buffered solutions (pH 3–10) to identify susceptibility to acidic/basic conditions.
  • Microscopy/XRD : Assess crystallinity changes under stress, which may correlate with stability. Use Arrhenius plots to extrapolate shelf-life predictions .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictory results in this compound reactivity studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables. Use Bayesian statistics to quantify uncertainty in conflicting datasets. For reproducibility, share raw data and analysis scripts via open-access platforms, and conduct meta-analyses of published studies to identify consensus trends .

Q. How should researchers document and present methodological limitations in studies involving this compound?

  • Methodological Answer : Explicitly list limitations (e.g., solvent compatibility, detection limits) in the "Experimental" section. Use error bars in graphs to represent measurement variability. In discussions, propose follow-up experiments (e.g., alternative synthetic routes or advanced detectors) to address gaps. Adhere to FAIR data principles to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.